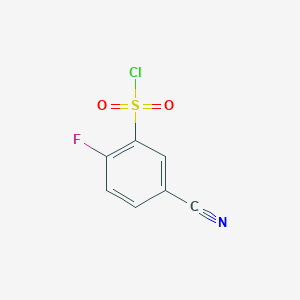

5-Cyano-2-fluorobenzene-1-sulfonyl chloride

描述

5-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS: 1101120-80-2) is a sulfonyl chloride derivative featuring a cyano (-CN) group at position 5 and a fluorine atom at position 2 on the benzene ring. Its molecular formula is C₇H₃ClFNO₂S, with a molecular weight of 219.62 g/mol. It is commercially available as a yellow powder with purities ranging from 95% to 97% . Key suppliers include CymitQuimica and Georganics, with pricing varying by quantity (e.g., 1g for €87 or 5g for JPY 17,000) .

Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The cyano and fluoro substituents enhance electrophilicity, making this compound reactive toward nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters.

属性

IUPAC Name |

5-cyano-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPGJVFDGAPUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717334 | |

| Record name | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101120-80-2 | |

| Record name | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Diazotization of 3-Amino-4-fluorobenzonitrile

The key starting material for the synthesis is 3-amino-4-fluorobenzonitrile, which undergoes diazotization to form the corresponding diazonium salt. This step is typically carried out under acidic conditions at low temperatures to maintain the stability of the diazonium intermediate.

-

- Dissolve 3-amino-4-fluorobenzonitrile in concentrated hydrochloric acid.

- Cool the solution to 0 °C.

- Add an aqueous solution of sodium nitrite dropwise over 5 minutes.

- Stir the mixture for an additional 30 minutes at 0 °C to complete diazotization.

-

- Temperature: 0 °C

- Acid medium: Concentrated HCl

- Reagent: Sodium nitrite (NaNO2) in water

Yield: Approximately 71% of the diazonium salt intermediate is obtained after subsequent transformation steps.

Sandmeyer-Type Sulfonyl Chloride Formation Using Sulfur Dioxide and Copper Catalysts

The diazonium salt is then converted into the sulfonyl chloride derivative by reaction with sulfur dioxide in the presence of copper(II) chloride as a catalyst. This is a variant of the Meerwein reaction, a classical Sandmeyer-type process for introducing sulfonyl chloride groups onto aromatic rings.

-

- Saturate acetic acid with sulfur dioxide gas.

- Add copper(II) chloride dihydrate to the SO2-saturated acetic acid.

- Cool the mixture to approximately 5 °C.

- Add the diazonium salt solution dropwise over 5 minutes.

- Stir the reaction mixture for 1 hour at 0 °C, then 1 hour at room temperature.

- Dilute with water and extract the product with dichloromethane.

- Wash organic extracts with water, dry over sodium sulfate, and concentrate.

-

- Solvent: Acetic acid saturated with SO2

- Catalyst: CuCl2·2H2O

- Temperature: 0 to 25 °C

- Reaction time: 2 hours total (1 hour at 0 °C, 1 hour at room temperature)

Yield: The sulfonyl chloride product is isolated as a yellow oil with a yield around 71%.

Alternative Diazotization and Sulfonyl Chloride Synthesis via Fluoroborate Diazonium Salt

A related preparation method involves diazotization of 2-bromoaniline followed by conversion to the sulfonyl chloride using thionyl chloride and cuprous chloride catalysis.

Step S1: Formation of Fluoroborate Diazonium Salt

- 2-Bromoaniline is dissolved in hydrochloric acid and water, cooled to -5 °C.

- Sodium nitrite aqueous solution is added while maintaining temperature below 0 °C.

- Sodium fluoroborate solution is added to form the fluoroborate diazonium salt.

- The solid diazonium salt is filtered, washed, and dried.

Step S2: Sulfonyl Chloride Formation

- Thionyl chloride is added dropwise to water and cooled to 0 °C.

- Cuprous chloride catalyst is added.

- The diazonium fluoroborate salt is added in batches at -5 to 0 °C.

- The reaction mixture is stirred overnight at low temperature.

- The product is extracted with ethyl acetate, washed with sodium carbonate solution, water, and saturated salt solution.

- Concentration and crystallization yield the sulfonyl chloride product.

Yield: Approximately 79.4% yield of 2-bromobenzenesulfonyl chloride reported in this variant.

Though this method is for 2-bromobenzenesulfonyl chloride, the approach is relevant as a general strategy for substituted benzene sulfonyl chlorides and can be adapted for 5-cyano-2-fluorobenzene-1-sulfonyl chloride with appropriate starting materials.

Summary Table of Preparation Methods

| Step | Starting Material | Key Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Amino-4-fluorobenzonitrile | NaNO2, HCl, 0 °C | Diazonium salt intermediate | N/A | Diazotization under acidic, cold conditions |

| 2 | Diazonium salt | SO2 (in AcOH), CuCl2·2H2O, 0-25 °C | This compound | 71 | Sandmeyer-type sulfonyl chloride formation |

| 3 | 2-Bromoaniline (analogous method) | NaNO2, HCl, NaBF4, SOCl2, CuCl, -5 to 0 °C | 2-Bromobenzenesulfonyl chloride | 79.4 | Fluoroborate diazonium intermediate route |

Research Findings and Practical Considerations

- The diazotization step requires careful temperature control (0 to -5 °C) to prevent decomposition of the diazonium salt and side reactions.

- The use of copper catalysts (CuCl or CuCl2) is essential for the Sandmeyer-type substitution to introduce the sulfonyl chloride group efficiently.

- Sulfur dioxide in acetic acid is a classical reagent for sulfonyl chloride formation via diazonium salts.

- Extraction and purification typically involve organic solvents such as dichloromethane or ethyl acetate, followed by washing and drying steps to isolate the pure sulfonyl chloride.

- Chromatographic purification may be necessary to achieve high purity, especially for research-grade materials.

- The presence of electron-withdrawing groups such as cyano and fluorine can influence reaction rates and yields, requiring optimization of reaction times and temperatures.

化学反应分析

5-Cyano-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Electrophilic Aromatic Substitution Reactions: The presence of electron-withdrawing groups (cyano and sulfonyl chloride) on the benzene ring makes it less reactive towards electrophilic aromatic substitution. under specific conditions, it can undergo halogenation and nitration reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Major products formed from these reactions include sulfonamides, halogenated derivatives, and amines .

科学研究应用

Applications in Scientific Research

-

Organic Synthesis

- Building Block for Complex Molecules: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its sulfonyl chloride group allows for nucleophilic substitutions, enabling the introduction of diverse functional groups into organic frameworks.

- Reagent in Chemical Reactions: It is frequently used as a reagent in reactions such as acylation, where it participates in forming amides or esters from corresponding amines or alcohols.

-

Biochemical Applications

- Development of Biochemical Assays: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride can be employed in designing assays for enzyme activity or protein interactions, particularly due to its ability to modify amino acids in proteins.

- Probes for Molecular Biology Studies: The compound's electrophilic nature makes it suitable for labeling biomolecules, aiding in tracking and studying biochemical pathways.

-

Materials Science

- Production of Specialty Chemicals: This compound is utilized in creating materials with tailored properties, such as polymers and coatings that require specific chemical functionalities.

- Research in Nanotechnology: Its application extends to the synthesis of nanomaterials where precise chemical modifications are necessary for desired electronic or optical properties.

Case Study 1: Synthesis of Antiviral Agents

In a recent study, researchers utilized this compound as an intermediate to synthesize novel antiviral compounds. The sulfonyl chloride group facilitated the formation of key amide bonds, leading to compounds with enhanced antiviral activity against various viral strains.

Case Study 2: Development of Enzyme Inhibitors

Another investigation focused on using this compound to develop selective enzyme inhibitors. By modifying the structure through nucleophilic substitution reactions, researchers were able to produce inhibitors that demonstrated significant potency against target enzymes involved in cancer metabolism.

作用机制

The mechanism of action of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. The cyano group can participate in various reactions, including reduction to amines and further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

Comparison with Structurally Similar Sulfonyl Chlorides

Positional Isomers and Substituted Derivatives

2-Cyano-5-fluorobenzenesulfonyl chloride (CAS: 612541-15-8)

- Molecular Formula: C₇H₃ClFNO₂S (identical to the target compound)

- Substituents: Cyano at position 2, fluorine at position 3.

- For instance, the meta-fluorine (position 5) may influence steric hindrance differently compared to the ortho-fluorine (position 2) in the target compound .

5-Chloro-2-fluorobenzenesulfonyl chloride (CAS: 2778273)

- Molecular Formula : C₆H₃Cl₂FO₂S

- Substituents : Chlorine at position 5, fluorine at position 2.

- Molecular weight is 225.01 g/mol, slightly higher due to the additional chlorine .

Functional Group Variations

5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS: 67475-56-3)

- Molecular Formula : C₇H₆ClFO₃S

- Substituents : Methoxy (-OCH₃) at position 2, fluorine at position 5.

- Key Differences: The methoxy group is electron-donating, deactivating the aromatic ring and reducing sulfonyl chloride reactivity compared to the cyano-substituted analog. This compound is used in less electrophilic environments .

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS: 1803605-95-9)

- Molecular Formula: C₆H₂Cl₂FNO₄S

- Substituents: Nitro (-NO₂) at position 4, chlorine at position 5, fluorine at position 2.

- Key Differences: The nitro group is a strong electron-withdrawing substituent, significantly enhancing reactivity.

Bulky and Complex Derivatives

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride (CAS: 1258651-40-9)

- Molecular Formula: C₈H₆Cl₂FNO₃S

- Substituents : Acetamido (-NHCOCH₃) at position 4, chlorine at position 5, fluorine at position 2.

- Molecular weight is 286.11 g/mol .

Comparative Data Table

Key Research Findings

- Reactivity Trends: The cyano group in the target compound enhances electrophilicity compared to chloro or methoxy analogs, making it more reactive in nucleophilic acyl substitutions .

- Applications: Cyano-substituted sulfonyl chlorides are preferred in synthesizing sulfonamides for drug discovery due to the versatility of the cyano group (e.g., hydrolysis to carboxylic acids) .

生物活性

5-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS No. 1101120-80-2) is a versatile organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure, characterized by a cyano group and a sulfonyl chloride moiety, allows it to participate in various chemical reactions, making it an important intermediate in drug development and protein modification.

Molecular Structure

- Molecular Formula : C7H3ClFNO2S

- Molecular Weight : 219.62 g/mol

Synthesis

This compound can be synthesized through the reaction of 5-cyano-2-fluorobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, yielding the sulfonyl chloride along with byproducts such as sulfur dioxide (SO2) and hydrochloric acid (HCl) .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives, which are known for their diverse biological activities . The cyano group also enhances reactivity, allowing for further functionalization.

Applications in Biology and Medicine

- Protein Modification : This compound is utilized in the modification of proteins and enzymes, aiding in the study of their structure and function .

- Drug Development : It serves as an intermediate in synthesizing potential drug candidates targeting specific enzymes or receptors .

- Research Applications : In scientific research, it is employed to investigate biochemical pathways and molecular interactions due to its reactivity with biomolecules .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives containing similar functional groups have shown promising activity against various cancer cell lines:

These results indicate that modifications to the core structure can significantly enhance biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Inhibition Studies

The sulfonyl chloride group has been shown to inhibit specific enzymes by covalently modifying nucleophilic sites on proteins. This mechanism is critical for developing inhibitors that target enzyme functions in various diseases, including cancer and infectious diseases .

常见问题

Q. Experimental Validation :

- Conduct kinetic studies using UV-Vis spectroscopy to compare hydrolysis rates of cyano-substituted vs. non-substituted sulfonyl chlorides.

- Use DFT calculations to map electron density distribution and predict reactive sites .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic Cl patterns.

- IR Spectroscopy : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 2240 cm⁻¹ (C≡N stretch) .

Advanced Tip : Combine X-ray crystallography for crystal structure validation if single crystals are obtainable.

How can contradictory data on regioselectivity in sulfonation/chlorination be resolved?

Advanced Research Question

Conflicting reports on substituent-directed regioselectivity arise from competing electronic and steric effects:

Q. Resolution Strategy :

Perform kinetic isotopic labeling (KIE) studies to identify rate-determining steps.

Use computational tools (e.g., Gaussian) to model transition states and predict dominant pathways .

What are the best practices for handling and storing this compound?

Basic Research Question

- Storage : Keep at –20°C in anhydrous conditions (argon atmosphere) to prevent hydrolysis .

- Handling : Use Schlenk lines for moisture-sensitive reactions; quench excess reagent with dry NaHCO₃ .

- Safety : Monitor for SO₂ release during decomposition using gas detectors.

How can this compound be functionalized for use in medicinal chemistry or materials science?

Advanced Research Question

- Sulfonamide synthesis : React with primary/secondary amines (e.g., piperazine) to generate bioactive intermediates .

- Polymer precursors : Couple with diols via nucleophilic substitution to create sulfonate esters for ion-conductive polymers.

Q. Methodology :

- Screen coupling reactions under microwave irradiation (e.g., 100°C, 30 min) to enhance efficiency.

- Validate products via LC-MS and DSC (for polymer thermal stability).

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Advanced Research Question

- Exothermicity : Chlorination reactions require precise temperature control to avoid runaway reactions.

- Purification : Column chromatography is impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) .

- Waste management : Neutralize SOCl₂ residues with NaOH to minimize environmental impact.

Q. Scale-Up Protocol :

Pilot reactor with jacketed cooling (maintain ≤30°C).

Implement inline FTIR for real-time reaction monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。